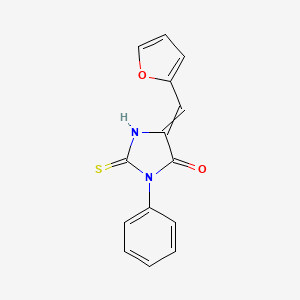

5-(Furan-2-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one

説明

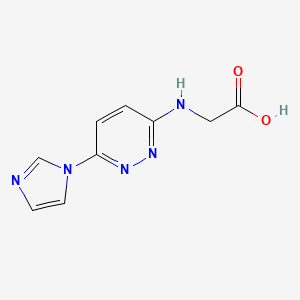

The compound you mentioned seems to be a complex organic molecule that likely contains a furan ring, a phenyl group, and an imidazolidinone group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Imidazolidinone is a type of heterocycle that is a part of many biologically active molecules .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds have been synthesized through various methods. For instance, a compound with a furan ring and a thiazolidine dione group was designed and synthesized for its in vitro anti-breast cancer activity . Another compound, a furan derivative, was synthesized and characterized using various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The furan ring, phenyl group, and imidazolidinone group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Furan derivatives are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific functional groups present. For example, furan derivatives typically have relatively low boiling points due to their aromaticity .科学的研究の応用

Synthesis and Structural Analysis

The compound 5-(Furan-2-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one has been a focus of various research studies, particularly in the synthesis and structural analysis domain. For example, Rahmani et al. (2017) synthesized a similar compound and characterized it using FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction, providing insight into its molecular and solid state structure (Rahmani et al., 2017).

Antitumor Activity

The exploration of antitumor properties is another significant area of research. Horishny and Matiychuk (2020) worked on synthesizing new 5-ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one and evaluated them for antitumor activity. Their work contributes to understanding the compound's potential in cancer treatment applications (Horishny & Matiychuk, 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of derivatives of this compound have been investigated. For instance, a study reported the synthesis, molecular docking, and evaluation of antimicrobial activities of novel derivatives, showing significant potential against various bacterial and fungal strains. This indicates the compound's versatility and applicability in developing new antimicrobial agents (2021).

Antiamoebic Activity

Research on furan-thiazolidinone hybrids has indicated notable antiamoebic activity. Ansari et al. (2016) synthesized a series of these hybrids and found some members exhibiting remarkable activity against Entamoeba histolytica, suggesting potential for developing novel antiamoebic agents (Ansari et al., 2016).

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas, suggesting that they may interact with multiple targets.

Mode of Action

Furan derivatives have been reported to exhibit antibacterial activity . This suggests that the compound might interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.

Biochemical Pathways

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . This suggests that they may affect multiple biochemical pathways, depending on the specific targets they interact with.

Pharmacokinetics

The presence of the ether oxygen in furan compounds adds polarity and potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules . This suggests that the compound might have good bioavailability.

Result of Action

Furan derivatives have been reported to exhibit antibacterial activity , suggesting that they may lead to bacterial death at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the stability and efficacy of furan derivatives can be influenced by factors such as temperature, pH, and the presence of other compounds .

将来の方向性

特性

IUPAC Name |

5-(furan-2-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-13-12(9-11-7-4-8-18-11)15-14(19)16(13)10-5-2-1-3-6-10/h1-9H,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIQYFQLZBZERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)

![6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3162305.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)

![4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine](/img/structure/B3162340.png)